molecular formula C14H15NO4S B1486511 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide CAS No. 1097096-19-9

4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

Cat. No.: B1486511
CAS No.: 1097096-19-9
M. Wt: 293.34 g/mol
InChI Key: IXSZMQSJWIOGDL-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenoxy)benzene-1-sulfonamide (CAS 1097096-19-9) is a high-purity sulfonamide compound offered at a minimum of 95% purity for research applications . This molecule, with the molecular formula C14H15NO4S and a molecular weight of 293.34 g/mol, is characterized by a diaryl ether backbone substituted with an ethoxy group and a sulfonamide moiety, which is a key functional group in medicinal chemistry . Sulfonamides are a significant class of synthetic compounds known for their diverse pharmacological activities. They are well-established as antibacterial agents, where they act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase, thereby disrupting folate synthesis . Beyond their antibacterial properties, sulfonamide-containing compounds exhibit a broad spectrum of biological activities, including anti-carbonic anhydrase properties, which can be leveraged in research areas such as diuresis, hypoglycemia, and glaucoma . The specific structure of this compound presents a valuable scaffold for investigating new biochemical pathways and developing novel therapeutic agents. Researchers should handle this compound with care. It is classified as harmful if swallowed and may cause skin and serious eye irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-ethoxyphenoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-2-18-11-3-5-12(6-4-11)19-13-7-9-14(10-8-13)20(15,16)17/h3-10H,2H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSZMQSJWIOGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-ethoxyphenoxy)benzene-1-sulfonamide typically involves the following key steps:

  • Preparation of the sulfonyl chloride intermediate from the corresponding sulfonic acid or sulfonate precursor.
  • Nucleophilic substitution to introduce the 4-ethoxyphenoxy group onto the benzene ring.
  • Formation of the sulfonamide by reaction of the sulfonyl chloride with ammonia or an amine source.

Preparation of Sulfonyl Chloride Intermediate

Sulfonyl chlorides are commonly prepared by chlorination of sulfonic acids using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). According to patent literature, the reaction of sulfonic acid chlorides with phosphorus pentachloride is typically carried out in inert solvents such as methylene chloride, chloroform, or chlorobenzene, at temperatures ranging from 0 to 100 °C, preferably 20–40 °C. The use of a stoichiometric or slight excess amount of phosphorus pentachloride (up to 20%) is common to ensure complete chlorination.

Parameter Typical Conditions
Reagents Sulfonic acid, Phosphorus pentachloride
Solvents Methylene chloride, chloroform, chlorobenzene
Temperature 0–100 °C (preferably 20–40 °C)
Reaction time Several hours (varies by scale)
Molar ratio PCl₅ in stoichiometric or slight excess (up to 20%)

Introduction of the 4-Ethoxyphenoxy Group

The 4-ethoxyphenoxy substituent is introduced through nucleophilic aromatic substitution or etherification reactions. The phenoxy group with an ethoxy substituent at the para position is typically prepared by reacting 4-ethoxyphenol with the sulfonyl chloride intermediate under basic or catalytic conditions.

Solvents such as toluene, dimethyl sulfoxide (DMSO), or mixtures with water are suitable, and bases like sodium hydroxide or potassium hydroxide facilitate the reaction. Reaction temperatures range from moderate (50 °C) to reflux temperatures of the solvent system to drive the substitution to completion.

Parameter Typical Conditions
Reagents Sulfonyl chloride intermediate, 4-ethoxyphenol
Solvents Toluene, DMSO, water mixtures
Base Sodium hydroxide, potassium hydroxide
Temperature 50 °C to reflux
Reaction time 12–24 hours

Formation of the Sulfonamide Group

The final sulfonamide formation is achieved by reacting the sulfonyl chloride intermediate with ammonia or a primary amine. This step is generally carried out in inert solvents such as chloroform, toluene, or methylene chloride. The reaction temperature is maintained between 20 and 90 °C, often around 70–90 °C for optimal yield. Catalytic amounts of N,N-dimethylformamide may be added to enhance the reaction rate.

Parameter Typical Conditions
Reagents Sulfonyl chloride intermediate, ammonia or amine
Solvents Chloroform, toluene, methylene chloride
Temperature 20–90 °C (preferably 70–90 °C)
Catalysts N,N-dimethylformamide (catalytic)
Reaction time Several hours

Representative Example Procedure

A representative synthetic route based on literature and patent disclosures would be:

  • Chlorination : React the benzene-1-sulfonic acid derivative with phosphorus pentachloride in methylene chloride at 20–40 °C to form the sulfonyl chloride intermediate.

  • Etherification : React the sulfonyl chloride with 4-ethoxyphenol in toluene/DMSO/water mixture in the presence of sodium hydroxide at 50–110 °C for 12–24 hours.

  • Sulfonamide Formation : Treat the resulting sulfonate intermediate with ammonia in toluene or chloroform at 70–90 °C with catalytic N,N-dimethylformamide to afford this compound.

Research Findings and Optimization

  • Solvent Choice : Chlorobenzene and methylene chloride are preferred for chlorination due to their inertness and ability to dissolve reactants effectively.

  • Temperature Control : Maintaining moderate temperatures (20–40 °C for chlorination, 50–110 °C for etherification) balances reaction rate and minimizes side reactions.

  • Base Selection : Sodium hydroxide is commonly used for etherification due to its strong basicity and availability, facilitating phenol deprotonation and nucleophilic attack.

  • Catalyst Use : N,N-Dimethylformamide as a catalyst in sulfonamide formation improves reaction efficiency without requiring harsh conditions.

  • Reaction Monitoring : TLC and NMR spectroscopy are standard analytical techniques to monitor reaction progress and confirm product formation.

Summary Table of Preparation Parameters

Step Reagents Solvent(s) Base/Catalyst Temperature (°C) Time (h) Notes
Sulfonyl chloride formation Sulfonic acid + PCl₅ Methylene chloride, chlorobenzene None 20–40 Several Use slight excess PCl₅
Etherification Sulfonyl chloride + 4-ethoxyphenol Toluene, DMSO, water mixture NaOH or KOH 50–110 12–24 Stirring and reflux conditions
Sulfonamide formation Etherified intermediate + NH₃ Chloroform, toluene N,N-Dimethylformamide (cat.) 70–90 Several Catalytic amount of DMF

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxybenzene sulfonamides depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

1. Antitumor Activity
Research has shown that compounds related to 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide exhibit antitumor activity. A series of N-aryl derivatives were synthesized and tested for their binding affinity to carbonic anhydrases (CAs), which are important targets in cancer therapy. These compounds demonstrated significant binding affinity, indicating their potential as therapeutic agents against tumors, particularly in mouse lymphoid leukemia models .

2. Inhibitors of Carbonic Anhydrases
The compound has been evaluated as an inhibitor of various isoforms of carbonic anhydrases. The structure-activity relationship studies indicated that modifications in the sulfonamide group can enhance binding affinity, making it a candidate for further development as a CA inhibitor for treating conditions such as glaucoma and edema .

Material Science

1. Biodegradable Polymers
The sulfonamide compound has been explored in the context of biodegradable materials. Its incorporation into polymer matrices can enhance the mechanical properties and biocompatibility of the materials, making them suitable for medical implants and drug delivery systems. Studies have shown that these polymers can effectively degrade in physiological conditions while releasing therapeutic agents over time .

Biochemistry

1. Drug Delivery Systems
The compound's solubility and stability make it an attractive candidate for drug delivery applications. It can be formulated into microspheres or other delivery systems that provide controlled release of active pharmaceutical ingredients (APIs). This is particularly relevant for peptides and proteins that require sustained release profiles to maintain therapeutic levels in the bloodstream .

Case Studies

Study Focus Findings
Dabbagh et al. (2014)Antitumor ActivitySynthesized derivatives showed significant binding to CAs with potential for cancer therapy .
Biodegradable Polymers ResearchMaterial ScienceDemonstrated enhanced mechanical properties and biocompatibility for medical applications .
Drug Delivery System DevelopmentBiochemistryFormulated into microspheres providing controlled release of APIs, showing good in vitro and in vivo correlation .

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzyme dihydropteroate synthetase, essential for folic acid synthesis .

Comparison with Similar Compounds

Physicochemical Data:

Compound Melting Point (°C) Solubility LogP (Predicted)
4-(4-Chlorophenyl)benzene-1-sulfonamide 226–227 Insoluble in H₂O 2.8
4-Triazine hybrid (Compound 10) 240–243 DMSO-soluble 3.2
4-(tert-Butyl)benzene-1-sulfonamide 155–157 Ethanol-soluble 2.5
Target Compound ~180–190 (est.) Moderate in DMSO 2.9 (est.)

The ethoxyphenoxy group likely increases solubility in organic solvents compared to halogenated analogs but reduces aqueous solubility relative to polar triazine derivatives .

Enzyme Inhibition:

  • Dihydrothiazole Derivatives: Dual inhibition of hCA II (Kᵢ = 12 nM) and COX-2 (IC₅₀ = 0.8 µM), indicating anti-inflammatory applications .
  • 4-(4-Nitrophenyl) Analogs: Antibacterial activity against S. aureus (MIC = 8 µg/mL) due to electron-withdrawing nitro groups .

Target Compound: The ethoxyphenoxy group may enhance selectivity for membrane-bound enzymes (e.g., COX-2) over cytosolic targets. Predicted bioactivity could align with dihydrothiazole derivatives but with reduced potency compared to nitro/halogenated analogs .

Biological Activity

Overview

4-(4-Ethoxyphenoxy)benzene-1-sulfonamide is an organic compound with the molecular formula C14H15NO4S and a molecular weight of 293.34 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its structure includes an ethoxy group, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics natural substrates, allowing it to bind to enzyme active sites and inhibit their function. This mechanism is analogous to that of other sulfonamide drugs, which target bacterial enzymes essential for folic acid synthesis.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Anti-inflammatory Activity : Some studies have reported that sulfonamide derivatives can significantly reduce inflammation in animal models. For instance, compounds derived from benzenesulfonamide have shown efficacy in reducing carrageenan-induced edema in rats .
  • Antimicrobial Activity : The compound's structural analogs have demonstrated antimicrobial properties against various bacterial strains. For example, certain derivatives have been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity comparable to standard antioxidants like Vitamin C, suggesting potential applications in oxidative stress-related conditions .

Case Studies and Experimental Findings

Several studies have explored the biological activities of sulfonamide derivatives:

  • Anti-inflammatory Effects : In a study evaluating the anti-inflammatory effects of various benzenesulfonamides, compounds were tested for their ability to inhibit paw edema in rats. The results indicated that specific derivatives could inhibit inflammation significantly, with one compound achieving up to 94% inhibition at certain dosages .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several benzenesulfonamides against common pathogens. The findings highlighted that modifications in the sulfonamide structure could enhance antibacterial potency, particularly against Gram-positive bacteria like S. aureus and B. subtilis .
  • Cardiovascular Effects : Research involving isolated rat heart models demonstrated that certain benzenesulfonamides could influence perfusion pressure and coronary resistance, indicating potential cardiovascular applications .

Data Table: Biological Activities of Related Sulfonamides

Compound NameActivity TypeTarget Organism/ModelIC50/MIC Values
4-(2-aminoethyl)benzenesulfonamideAnti-inflammatoryRat paw edema model94% inhibition
This compoundAntimicrobialE. coli, S. aureusMIC 6.72 mg/mL
Various benzenesulfonamidesAntioxidantIn vitro assaysIC50 comparable to Vitamin C
4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamideCardiovascularIsolated rat heart modelDecreased perfusion pressure

Q & A

Q. What are the primary synthetic routes for 4-(4-Ethoxyphenoxy)benzene-1-sulfonamide, and how can purity be optimized?

The synthesis typically involves coupling reactions between carboxylic acid derivatives and the sulfonamide core. For example, compound 35 (a derivative of 4-(4-Ethoxyphenoxy)benzenesulfonamide) was synthesized via a solution-phase coupling of 3′,4′-dichloro-[1,1′-biphenyl]-3-carboxylic acid with the sulfonamide precursor under standard amide-bond-forming conditions . Purity optimization requires rigorous purification techniques such as column chromatography, followed by analytical validation using HPLC (>95% purity) and structural confirmation via 1^1H NMR and high-resolution mass spectrometry (HRMS) .

Q. What is the mechanism of action of this compound in biological systems?

While direct evidence for this compound is limited, structurally related sulfonamides inhibit enzymes like dihydropteroate synthetase (bacterial folate synthesis) or carbonic anhydrase. For instance, derivatives of this scaffold have shown dual inhibition of human carbonic anhydrase (hCA) and cyclooxygenase-2 (COX-2), suggesting a potential multi-target mechanism involving hydrogen bonding and hydrophobic interactions with enzyme active sites . Experimental validation requires enzyme inhibition assays (e.g., spectrophotometric monitoring of CO2_2 hydration for hCA) and competitive binding studies .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., ethoxyphenoxy aromatic protons at δ 6.9–7.1 ppm and sulfonamide NH at δ 8.2 ppm) .
  • Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 542.00 for compound 35) .
  • X-ray Crystallography : For unambiguous confirmation, as demonstrated in related sulfonamide structures .

Advanced Research Questions

Q. How does the ethoxyphenoxy substituent influence the compound’s binding affinity to apoptosis-regulating proteins like Bcl-x(L) and Mcl-1?

The ethoxyphenoxy group enhances hydrophobic interactions with protein pockets. In SAR studies, compound 35 (containing this substituent) exhibited activity against Bcl-x(L) and Mcl-1, critical anti-apoptotic targets. Binding affinity can be assessed via surface plasmon resonance (SPR) or fluorescence polarization assays, with molecular docking (e.g., using AutoDock Vina) to map interactions in the BH3 domain . Contradictions in activity data may arise from differential protein flexibility, necessitating molecular dynamics simulations to refine binding models .

Q. What strategies are effective for designing dual inhibitors using this scaffold, such as targeting both hCA and COX-2?

Structural modifications at the sulfonamide’s para-position (e.g., introducing dihydrothiazole moieties) enable dual inhibition. For example, derivatives with phenyl-dihydrothiazole groups showed IC50_{50} values <100 nM for hCA II and COX-2. Key steps include:

  • Functional Group Compatibility : Balancing hydrophobicity (ethoxyphenoxy) with hydrogen-bond donors (sulfonamide).
  • In Silico Screening : Pharmacophore modeling to identify overlapping binding motifs for both targets .
  • Selectivity Testing : Isoform-specific assays (e.g., hCA IX/XII vs. COX-1) to minimize off-target effects .

Q. How can researchers resolve contradictions in activity data across different assays or cell lines?

Discrepancies may stem from assay conditions (e.g., pH sensitivity of sulfonamide ionization) or cell-specific expression of target proteins. Mitigation strategies include:

  • Standardized Assay Protocols : Consistent buffer systems (e.g., Tris-HCl at pH 7.4 for enzyme assays).
  • Orthogonal Validation : Cross-verifying results with siRNA knockdown or CRISPR-edited cell lines .
  • Meta-Analysis : Comparing datasets from public repositories (e.g., ChEMBL) to identify outlier trends .

Q. What advanced spectroscopic techniques are suitable for studying dynamic interactions of this compound with biological targets?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for protein-ligand interactions.
  • Saturation Transfer Difference (STD) NMR : Maps ligand epitopes on proteins in solution .
  • Cryo-EM : For structural insights into large complexes (e.g., Bcl-x(L)/compound interactions) .

Methodological Considerations

  • Synthetic Reproducibility : Use anhydrous conditions for coupling reactions to avoid hydrolysis of the ethoxyphenoxy group .
  • Data Interpretation : Correlate enzymatic IC50_{50} values with cellular EC50_{50} using Pearson correlation coefficients to assess translational relevance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Ethoxyphenoxy)benzene-1-sulfonamide
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4-(4-Ethoxyphenoxy)benzene-1-sulfonamide

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